2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid
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Overview
Description
“2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid” is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO4/c14-11-5-2-6-13 (11)9-3-1-4-10 (7-9)17-8-12 (15)16/h1,3-4,7H,2,5-6,8H2, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 235.24 . The compound should be stored at room temperature .Scientific Research Applications
Atmospheric and Environmental Chemistry Studies on the atmospheric chemistry of chlorinated phenoxy acids, a class of herbicides to which 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid is related, have shown that these compounds undergo oxidation by OH radicals, leading to products with different toxicological profiles. Such research provides insight into the environmental fate and potential impact of these herbicides on remote regions far from their application sites (Murschell & Farmer, 2018).
Molecular Properties and Quantum Chemistry Quantum chemical calculations and DFT studies on similar pyrrolidinone derivatives, including those with structural similarities to this compound, have been performed to understand their electronic properties, HOMO-LUMO energies, and molecular densities. These studies contribute to the comprehension of the compound's reactivity and potential applications in material science and pharmaceuticals (Bouklah et al., 2012).
Biodegradation and Environmental Remediation Research on the biodegradation of phenoxy herbicides, like 2,4-dichlorophenoxyacetic acid, which shares functional group similarities with this compound, highlights the role of microorganisms, particularly fungi, in breaking down these compounds. This work is crucial for developing bioremediation strategies to mitigate environmental pollution caused by widespread herbicide use (Serbent et al., 2019).
Synthetic Chemistry and Material Science The synthesis and characterization of derivatives and related compounds, including those formed through reactions involving pyrrolidinone moieties, are essential for developing new materials with potential applications in drug development, agriculture, and industry. Investigations into the microwave-assisted synthesis of 4-oxo-2-butenoic acids and related structures demonstrate the ongoing efforts to expand the chemical toolbox available for creating novel compounds with tailored properties (Uguen et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
It has been suggested that the compound may be involved in the preparation of pyrazolopyridines as pde4b inhibitors
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Properties
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-5-2-6-13(11)9-3-1-4-10(7-9)17-8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGZHMDHVIKYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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